4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one
Description
The compound 4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a pyrrolidin-2-one core substituted with a phenyl group at the 1-position. The piperidine ring at the 4-position is functionalized with a pyrimidin-2-yloxy group, which is further substituted with a 1-methylpyrazole moiety at the 5-position.
Key structural features:
- Pyrrolidin-2-one core: Imparts rigidity and hydrogen-bonding capability.
- Piperidine-carbonyl linkage: Enhances solubility and serves as a spacer for pharmacophore alignment.
- Pyrimidin-2-yloxy group: A common scaffold in kinase inhibitors (e.g., JAK/STAT, EGFR inhibitors).
Properties
IUPAC Name |
4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-28-15-19(14-27-28)18-12-25-24(26-13-18)33-21-7-9-29(10-8-21)23(32)17-11-22(31)30(16-17)20-5-3-2-4-6-20/h2-6,12-15,17,21H,7-11,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAYBMTVFQJCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The table below compares Compound A with structurally analogous compounds from recent patents and synthetic studies:
Key Observations:
Core Diversity: Unlike pyrido-pyrimidinones (Compound 6) or quinolines (Compound 4b), Compound A utilizes a pyrrolidin-2-one core, which may reduce metabolic instability compared to ester-containing analogs (e.g., ).
Substituent Flexibility : The pyrimidin-2-yloxy group in Compound A is analogous to substituents in kinase-targeting patents (), but the 1-methylpyrazole adds steric bulk absent in dichlorophenyl derivatives ().
Molecular Weight : Compound A (~495.5 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol), similar to Compound 4b (~476.5 g/mol) .
Spectroscopic Characterization:
- 1H-NMR/13C-NMR : The pyrrolidin-2-one carbonyl in Compound A would resonate at ~170 ppm (13C-NMR), similar to lactam signals in . Piperidine protons are expected at δ 3.5–4.0 ppm (1H-NMR) .
- UV Spectroscopy : Pyrimidine and pyrazole moieties in Compound A would absorb at ~260 nm and ~310 nm, comparable to isolated isorhamnetin glycosides () .
Pharmacological and Toxicity Considerations
- Toxicity: No direct data exists for Compound A, but piperidine-containing compounds (e.g., ) generally show moderate hepatotoxicity, necessitating further ADMET profiling .
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